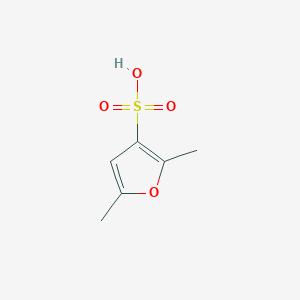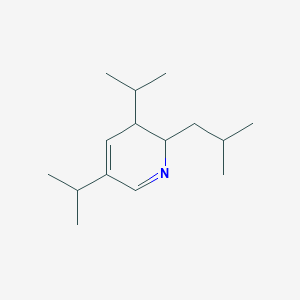
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride is a complex organic compound that features a pyridinium core substituted with a benzyl group and an oxazole ring
準備方法
The synthesis of 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or nitriles with carboxylic acids under dehydrating conditions.
Pyridinium formation: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl iodide or benzyl chloride, to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the oxazole or pyridinium rings.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions, often using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes or interactions.
作用機序
The mechanism by which 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium and oxazole rings can participate in binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
1-Benzyl-4-(5-phenyl-1,3-imidazol-2-yl)pyridin-1-ium chloride: Similar structure but with an imidazole ring instead of oxazole, leading to different chemical and biological properties.
1-Benzyl-4-(5-phenyl-1,3-thiazol-2-yl)pyridin-1-ium chloride: Contains a thiazole ring, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
特性
CAS番号 |
92752-08-4 |
|---|---|
分子式 |
C21H17ClN2O |
分子量 |
348.8 g/mol |
IUPAC名 |
2-(1-benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C21H17N2O.ClH/c1-3-7-17(8-4-1)16-23-13-11-19(12-14-23)21-22-15-20(24-21)18-9-5-2-6-10-18;/h1-15H,16H2;1H/q+1;/p-1 |
InChIキー |
YSXCJBBHKVSOSM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


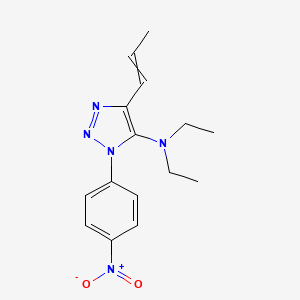
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
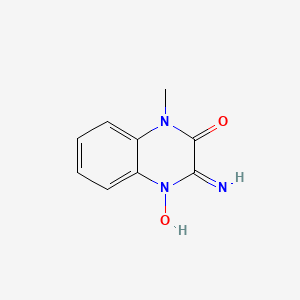
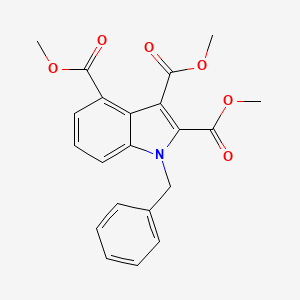
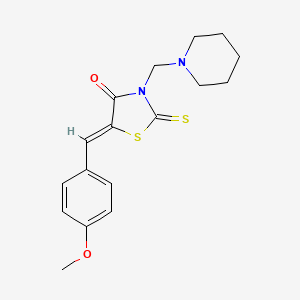
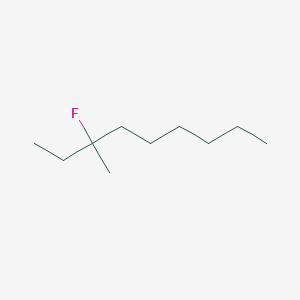

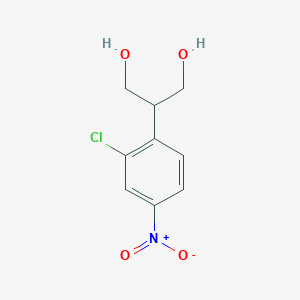

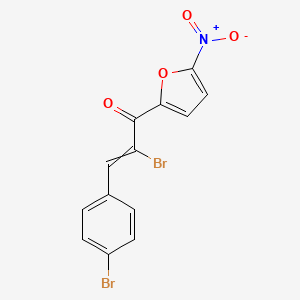
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

